molecular formula C17H22O3 B000102 Tschimgin CAS No. 38970-50-2

Tschimgin

Cat. No.: B000102
CAS No.: 38970-50-2
M. Wt: 274.35 g/mol
InChI Key: WZBMPPVYPMMRNT-IFIJOSMWSA-N
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Description

Tschimgin is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tschimgin involves several synthetic routes. One common method includes the use of ethylparaben and 4-(benzyloxy)benzaldehyde as starting materials. The reaction typically involves the condensation of these compounds under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tschimgin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized flavonoid derivatives, dihydroflavonoids, and substituted flavonoid compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Tschimgin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various flavonoid derivatives.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural dyes, cosmetics, and food additives due to its bioactive properties.

Mechanism of Action

The mechanism of action of Tschimgin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Molecular Targets: this compound targets various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.

Comparison with Similar Compounds

Tschimgin is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound has shown distinct advantages in certain therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBMPPVYPMMRNT-AJUCZRQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2OC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959823
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38970-50-2
Record name Tschimgin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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